3-(Morpholinomethyl)benzimidamide
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Overview
Description
3-(Morpholinomethyl)benzimidamide is a chemical compound that features a benzimidazole core substituted with a morpholinomethyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The morpholine moiety adds further versatility to the compound, making it a valuable scaffold in drug discovery and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholinomethyl)benzimidamide typically involves a multi-step process. One common method starts with the preparation of benzimidazole, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The morpholinomethyl group is then introduced via a Mannich reaction, which involves the condensation of morpholine, formaldehyde, and the benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(Morpholinomethyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated benzimidazole derivatives with nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups
Scientific Research Applications
3-(Morpholinomethyl)benzimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 3-(Morpholinomethyl)benzimidamide involves its interaction with specific molecular targets. The benzimidazole core can mimic the structure of purines, allowing it to bind to enzymes and receptors involved in various biological pathways. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
3-(Morpholinomethyl)benzofuran: Similar structure but with a benzofuran core.
4-(Morpholinomethyl)benzimidamide hydrochloride: A hydrochloride salt form with similar properties.
Morpholine-containing compounds: Various derivatives with different functional groups
Uniqueness: 3-(Morpholinomethyl)benzimidamide stands out due to its unique combination of the benzimidazole core and the morpholinomethyl group. This combination provides a versatile scaffold for drug discovery and other applications, offering a balance of stability, reactivity, and biological activity .
Properties
Molecular Formula |
C12H17N3O |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-(morpholin-4-ylmethyl)benzenecarboximidamide |
InChI |
InChI=1S/C12H17N3O/c13-12(14)11-3-1-2-10(8-11)9-15-4-6-16-7-5-15/h1-3,8H,4-7,9H2,(H3,13,14) |
InChI Key |
DOAAFWZWPYRRJT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=N)N |
Origin of Product |
United States |
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